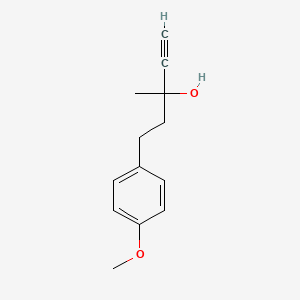

5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol

Description

Contextualization within Modern Organic Synthesis of Propargylic Alcohols

Propargylic alcohols are a class of organic compounds that contain both a hydroxyl group (-OH) and a carbon-carbon triple bond (alkyne). nih.gov They are recognized as highly versatile building blocks in organic synthesis due to the reactivity of these two functional groups. organic-chemistry.orgnih.gov The synthesis of propargylic alcohols is often straightforward, typically involving the nucleophilic addition of an acetylide to an aldehyde or ketone. nih.gov

In modern organic synthesis, propargylic alcohols serve as key intermediates in a wide array of chemical transformations. nih.gov These include their use in the formation of α,β-unsaturated carbonyl compounds through the Meyer-Schuster rearrangement, as well as their participation in cyclization, substitution, and addition reactions to construct more complex molecular architectures. nih.gov The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne group allows for a diverse range of reactions, making them valuable precursors in the synthesis of natural products and pharmaceuticals.

Significance of Methoxyarene and Alkyne Moieties in Contemporary Chemical Research

The 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol molecule features two other critical functional groups: a methoxyarene and an alkyne. The methoxyarene moiety, specifically a 4-methoxyphenyl (B3050149) group, is a common feature in many biologically active compounds. The methoxy (B1213986) group can influence a molecule's electronic properties, solubility, and metabolic stability, making it a valuable component in drug design. Its presence can be seen in various pharmaceuticals and natural products.

The alkyne moiety, or carbon-carbon triple bond, is another cornerstone of modern chemical research. Alkynes are involved in a plethora of synthetic transformations, including click chemistry, metal-catalyzed cross-coupling reactions, and the formation of heterocyclic compounds. sci-hub.se Their linear geometry and high reactivity make them useful handles for introducing molecular diversity and complexity. The combination of a methoxyarene and an alkyne in a single molecule, as seen in this compound, presents opportunities for the synthesis of complex molecular scaffolds with potential applications in materials science and medicinal chemistry.

Overview of Academic Research Trajectories Pertaining to this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for compounds with similar structural motifs are well-established. Research on propargylic alcohols containing aryl groups often explores their utility as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

The presence of the 4-methoxyphenyl group suggests that research involving this compound could be directed towards medicinal chemistry, exploring its potential as a precursor for biologically active molecules. The alkyne functionality opens up avenues for its use in materials science, for example, as a monomer in polymerization reactions or as a building block for functionalized materials. The study of its reactivity in various catalytic systems would also be a logical direction for academic inquiry, aiming to develop new synthetic methodologies.

Compound Properties and Data

To provide a clearer understanding of the chemical nature of this compound and its constituent parts, the following data tables are provided.

Table 1: General Properties of Propargylic Alcohols

| Property | Description |

|---|---|

| Functional Groups | Contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). |

| Reactivity | The hydroxyl group can act as a nucleophile, while the alkyne can undergo addition and coupling reactions. |

| Synthesis | Commonly synthesized by the addition of a metal acetylide to a ketone or aldehyde. |

| Applications | Versatile intermediates in organic synthesis for creating complex molecules, including heterocycles and natural products. |

Table 2: Physicochemical Data for a Structurally Similar Compound: 3-methyl-1-phenylpent-1-yn-3-ol

| Identifier | Value |

|---|---|

| Molecular Formula | C12H14O nist.gov |

| Molecular Weight | 174.2390 g/mol nist.gov |

| CAS Registry Number | 1966-65-0 nist.gov |

Table 3: Spectroscopic Information for a Related Compound: 3-methylpent-1-yn-3-ol

| Spectroscopic Data | Information |

|---|---|

| Molecular Formula | C6H10O nist.gov |

| Molecular Weight | 98.1430 g/mol nist.gov |

| Key IR Peaks | Data available in the NIST Chemistry WebBook, indicating the presence of O-H and C≡C bonds. nist.gov |

| Mass Spectrum | Available in public databases, showing characteristic fragmentation patterns. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h1,5-8,14H,9-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKMHXFGUOKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.com For this compound, the most logical disconnections are the carbon-carbon bonds originating from the tertiary carbinol center.

The most strategically sound disconnection breaks the bond between the carbinol carbon and the terminal alkyne. This approach is common for synthesizing propargylic alcohols. libretexts.org This disconnection (Path A in the figure below) identifies a ketone, 4-(4-methoxyphenyl)butan-2-one , and an ethynyl (B1212043) anion equivalent as the key synthons. The ethynyl anion can be generated from acetylene (B1199291) or delivered via an organometallic reagent.

Alternative disconnections, such as breaking the methyl-carbinol bond (Path B) or the ethylphenyl-carbinol bond (Path C), would lead to an alkynyl ketone or a different ketone precursor, respectively. However, the alkynylation of a ketone (Path A) is generally the most direct and widely practiced route for this class of compounds.

Figure 1: Retrosynthetic analysis of this compound. Path A represents the most common and efficient disconnection strategy.

Figure 1: Retrosynthetic analysis of this compound. Path A represents the most common and efficient disconnection strategy.Conventional Synthetic Routes to this compound

Conventional routes rely on stoichiometric organometallic reagents to perform the key carbon-carbon bond formation.

The addition of organometallic nucleophiles to the carbonyl group of ketones is a fundamental method for alcohol synthesis. libretexts.org In the context of the target molecule, this involves the reaction of an organometallic acetylide with 4-(4-methoxyphenyl)butan-2-one.

Grignard Reagents: The use of an ethynylmagnesium halide (e.g., ethynylmagnesium bromide) is a classic Grignard reaction. organic-chemistry.org The reagent is typically prepared by reacting a suitable Grignard reagent, like ethylmagnesium bromide, with acetylene. This ethynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone precursor to form a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary propargyl alcohol. libretexts.orgorganic-chemistry.org

Organolithium Reagents: Lithium acetylide, formed by the deprotonation of acetylene with a strong base such as n-butyllithium (n-BuLi), is another highly effective nucleophile for this transformation. organic-chemistry.org The reaction mechanism is analogous to the Grignard addition, involving nucleophilic attack on the ketone followed by protonation.

Below is a table comparing common organometallic reagents used for such alkynylation reactions.

| Reagent Type | Example Reagent | Typical Conditions | Advantages | Disadvantages |

| Grignard | Ethynylmagnesium Bromide | Anhydrous THF or Diethyl Ether, 0°C to rt | Readily prepared, highly reactive | Can act as a base, sensitive to moisture |

| Organolithium | Lithium Acetylide | Anhydrous THF, -78°C to 0°C | Highly nucleophilic | Requires cryogenic temperatures, strongly basic |

| Organozinc | Zinc Acetylide | Prepared in situ, often with catalyst | More chemoselective, tolerates more functional groups | Generally less reactive than Grignard/Lithium reagents |

| Organoindium | Indium Acetylide | Often generated in situ | High functional group tolerance | Higher cost of indium salts |

Table 1: Comparison of common organometallic reagents for the synthesis of tertiary propargyl alcohols from ketones.

Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. mdpi.comorganic-chemistry.org While powerful for generating molecular complexity rapidly, a direct, established MCR for the synthesis of this compound is not prominently described in the literature.

Hypothetically, a Barbier-type reaction could be envisioned. This would involve a one-pot reaction of the ketone precursor, 4-(4-methoxyphenyl)butan-2-one, with an alkynyl halide (e.g., 1-bromoacetylene) in the presence of a mediating metal like magnesium, zinc, or indium. In this scenario, the metal would facilitate the in-situ formation of the organometallic nucleophile which then adds to the ketone. However, such one-pot propargylations are more commonly reported for the synthesis of homopropargylic alcohols using propargyl halides. benthamscience.com The development of a specific MCR for the target tertiary propargyl alcohol remains an area for potential research.

Chemoselectivity: The primary chemoselectivity challenge in the synthesis of the target molecule via the ketone alkynylation route is the competition between nucleophilic addition and base-induced enolization of the ketone. organic-chemistry.org The precursor, 4-(4-methoxyphenyl)butan-2-one, has acidic α-protons that can be removed by a sufficiently strong base. If the organometallic acetylide acts as a base rather than a nucleophile, the starting ketone is simply deprotonated to form an enolate, which upon workup reverts to the ketone, reducing the reaction yield. This side reaction can be minimized by using less basic organometallic reagents (e.g., organozinc) or by carefully controlling reaction conditions, such as using low temperatures.

Regioselectivity: For the chosen retrosynthetic pathway (acetylide addition to a ketone), regioselectivity is not a primary concern as the ketone possesses only one electrophilic carbonyl center. However, regioselectivity becomes a critical factor in alternative syntheses of substituted propargyl alcohols, such as the carbometallation of a simpler propargyl alcohol. nih.gov In such reactions, the incoming nucleophile can add to either of the two sp-hybridized carbons of the alkyne. The hydroxyl group often directs the addition to the distal carbon through chelation with the metal center, ensuring high regioselectivity. nih.govrsc.org

Advanced Synthetic Approaches to this compound

Advanced synthetic methods move away from stoichiometric reagents towards more efficient and selective catalytic processes.

Transition metal catalysis offers highly efficient pathways for the formation of propargylic alcohols, often with the benefit of enabling asymmetric synthesis to produce enantiomerically enriched products. nih.gov

Zinc-Catalyzed Alkynylation: Catalytic systems based on zinc salts, such as zinc triflate (Zn(OTf)₂), in combination with chiral ligands like (+)-N-methylephedrine, can facilitate the enantioselective addition of terminal alkynes to ketones. organic-chemistry.org These reactions proceed with catalytic quantities of the metal and ligand, generating a chiral zinc acetylide in situ that adds to the ketone with high stereocontrol.

Palladium-Catalyzed Reactions: While palladium is renowned for cross-coupling reactions, it also finds use in the synthesis and modification of propargylic alcohols. For instance, palladium catalysts can be employed in the kinetic resolution of racemic tertiary propargylic alcohols, providing an efficient route to chiral compounds. rsc.org This method does not form the alcohol but separates a pre-existing racemic mixture into its enantiomers.

Other Transition Metals (Cu, In, Au):

Copper: Copper-catalyzed systems are used for various alkyne transformations. Enantioselective silylation, catalyzed by a copper-hydride species, can be used for the kinetic resolution of tertiary propargylic alcohols. researchgate.net

Indium: Indium(III) salts, sometimes in combination with chiral ligands like BINOL, are effective catalysts for the addition of alkynes to carbonyls, noted for their tolerance of various functional groups. organic-chemistry.org

Gold and Silver: Gold and silver catalysts are particularly effective at activating alkynes. pkusz.edu.cn While they are more commonly associated with subsequent rearrangements or cyclizations of propargyl alcohols rather than their direct synthesis, their role in the broader chemistry of this functional group is significant. nih.govnih.gov

The table below summarizes some catalytic approaches applicable to the synthesis of tertiary propargyl alcohols.

| Catalyst System | Transformation Type | Key Features |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Asymmetric alkynylation of ketones | Catalytic, high enantioselectivity possible |

| InBr₃ / Et₃N | Alkynylation of carbonyls | Tolerates a broad range of functional groups |

| Pd(II) complexes / Chiral Ligands | Kinetic resolution | Separates racemic alcohols into enantiomers |

| Cu-H / Chiral Phosphine Ligand | Kinetic resolution via silylation | Non-enzymatic resolution method |

Table 2: Examples of advanced catalytic strategies relevant to the synthesis of chiral tertiary propargyl alcohols.

Exploration of Flow Chemistry and Continuous Processing for this compound

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. beilstein-journals.org The synthesis of propargylic alcohols, often involving highly reactive organometallic reagents and gaseous reactants, is particularly well-suited to flow-based methodologies. researchgate.net

A plausible continuous flow process for the synthesis of this compound involves the in-situ generation of an ethynyl Grignard reagent followed by its reaction with a ketone precursor. researchgate.netresearchgate.net This can be conceptualized in a multi-stage flow setup. In the first stage, a stream of acetylene gas is brought into contact with a solution of a Grignard reagent, such as ethylmagnesium bromide, within a falling film microreactor (FFMR) or a tube-in-tube reactor to efficiently generate the ethynylmagnesium bromide. beilstein-journals.orgresearchgate.net The precise control over stoichiometry and residence time in a microreactor minimizes side reactions and enhances the safety of handling acetylene.

The newly formed ethynyl Grignard reagent is then directly introduced into a second reactor, a packed-bed or coil reactor, where it is mixed with a continuous stream of 1-(4-methoxyphenyl)butan-2-one (B1596316) dissolved in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction is typically exothermic, and the superior heat exchange capabilities of a flow reactor allow for precise temperature control, which is crucial for minimizing the formation of byproducts. vapourtec.com The reaction mixture then flows through a quenching module where it is treated with an aqueous solution of an acid, such as ammonium (B1175870) chloride, to yield the desired product, this compound. researchgate.net This integrated, multi-step continuous process can significantly reduce manual handling and processing times. acs.org

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Stage 1: Grignard Formation | Stage 2: Alkynylation |

| Reactor Type | Falling Film Microreactor (FFMR) | Packed-Bed Reactor |

| Reagent A | Acetylene (gas) | Ethynylmagnesium Bromide (in THF) |

| Reagent B | Ethylmagnesium Bromide (1 M in THF) | 1-(4-methoxyphenyl)butan-2-one (0.5 M in THF) |

| Flow Rate (Reagent A) | 5.0 mL/min | 2.0 mL/min |

| Flow Rate (Reagent B) | 2.0 mL/min | 1.0 mL/min |

| Temperature | 10 °C | 25 °C |

| Residence Time | 30 seconds | 5 minutes |

| Quenching Solution | Saturated aq. NH₄Cl | - |

| Estimated Yield | - | 85-95% |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers of this compound

The tertiary carbinol center in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of significant interest.

Stereoselective Synthesis:

The most direct approach to obtaining enantiomerically enriched this compound is through the asymmetric alkynylation of the prochiral ketone, 1-(4-methoxyphenyl)butan-2-one. nih.gov This transformation can be achieved using a variety of chiral catalysts and reagents. One common strategy involves the use of a chiral ligand to modify a metal acetylide, thereby directing the nucleophilic attack to one face of the ketone.

For instance, a chiral zinc-alkynylide species can be generated in situ from a terminal alkyne and a dialkylzinc reagent in the presence of a chiral amino alcohol ligand. researchgate.net A hypothetical application to the synthesis of (S)-5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol could employ (1R,2S)-(-)-N-methylephedrine as the chiral ligand.

Table 2: Representative Chiral Ligands for Asymmetric Alkynylation

| Ligand | Metal | Typical Enantiomeric Excess (ee) |

| (1R,2S)-(-)-N-Methylephedrine | Zn(OTf)₂ | 85-95% |

| (R)-BINOL | Ti(O-iPr)₄ | 90-99% |

| Chiral Salen Ligands | Zn(II) | 80-97% |

| Camphorsulfonamides | Cu(OTf)₂ | up to 97% |

Chiral Resolution:

Alternatively, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. A highly effective method for the resolution of propargylic alcohols is enzymatic kinetic resolution. nih.gov In this process, an enzyme, often a lipase (B570770), selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted.

For example, the racemic alcohol could be treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase like Candida antarctica lipase B (CAL-B). The enzyme would preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding acetate. The unreacted (S)-enantiomer of the alcohol can then be separated from the ester by standard chromatographic techniques. This method can provide access to both enantiomers in high optical purity. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The synthesis of this compound via the Grignard reaction is a robust and widely applicable method. organic-chemistry.org However, to maximize the yield and minimize the formation of impurities, a systematic optimization of the reaction conditions is essential. Key parameters that can be varied include the nature of the Grignard reagent, the solvent, the reaction temperature, and the stoichiometry of the reactants.

A common synthetic route would involve the addition of ethynylmagnesium bromide to 1-(4-methoxyphenyl)butan-2-one. Potential side reactions in Grignard additions to ketones include enolization of the ketone and reduction of the carbonyl group, both of which can be influenced by the reaction conditions. organic-chemistry.org

Table 3: Optimization of Grignard Reaction for this compound Synthesis

| Entry | Grignard Reagent | Solvent | Temperature (°C) | Equivalents of Grignard | Yield (%) |

| 1 | Ethynylmagnesium Bromide | THF | 0 to rt | 1.2 | 75 |

| 2 | Ethynylmagnesium Bromide | THF | -20 | 1.2 | 82 |

| 3 | Ethynylmagnesium Bromide | THF | -78 | 1.2 | 88 |

| 4 | Ethynylmagnesium Bromide | Toluene | 0 to rt | 1.2 | 65 |

| 5 | Ethynylmagnesium Chloride | THF | -78 | 1.2 | 85 |

| 6 | Ethynylmagnesium Bromide | THF | -78 | 1.5 | 92 |

| 7 | Ethynylmagnesium Bromide | THF | -78 | 1.0 | 78 |

Chemical Reactivity and Transformation Mechanisms of 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol

Reactions Involving the Terminal Alkyne Moiety of 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol

The terminal alkyne group, with its acidic proton and electron-rich triple bond, is a hub of reactivity. It readily participates in addition reactions, cycloadditions, and carbon-carbon bond-forming cross-coupling reactions.

Hydration: The addition of water across the carbon-carbon triple bond of terminal alkynes can be catalyzed by acid and mercury salts, typically leading to the formation of a methyl ketone through a Markovnikov addition pathway. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. For a compound like this compound, this would result in the formation of a β-hydroxy ketone.

Alternatively, anti-Markovnikov hydration can be achieved through hydroboration-oxidation, yielding an aldehyde. This reaction involves the use of a sterically hindered borane, followed by oxidation with hydrogen peroxide in a basic medium.

| Reaction | Typical Reagents | Expected Product for Alkyne Moiety | Regioselectivity |

|---|---|---|---|

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Markovnikov |

| Hydration (Anti-Markovnikov) | 1. BH₃-THF or (Sia)₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne of this compound is expected to follow Markovnikov's rule, where the halogen atom attaches to the more substituted carbon of the triple bond. The reaction proceeds through a vinyl carbocation intermediate. The addition of a second equivalent of HX can lead to a gem-dihalide.

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. The most prominent among these is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner to form the stable triazole ring. This reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

| Reaction | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate), Organic Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, would allow for the extension of the carbon chain at the alkyne terminus of this compound.

The catalytic cycle involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Chemical Transformations of the 4-Methoxyphenyl (B3050149) Aromatic Ring in this compound

The 4-methoxyphenyl group in the molecule is susceptible to electrophilic aromatic substitution and transformations involving the methoxy (B1213986) group.

The 4-methoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS). wikipedia.org This is due to the presence of two electron-donating groups: the methoxy group (-OCH₃) and the alkyl substituent. Both groups are ortho-, para-directing. lkouniv.ac.in The methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance. The alkyl group is a weaker activating group that donates electron density through an inductive effect.

Given that the para position relative to the alkyl group is occupied by the methoxy group, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 2 and 6) and the position ortho to the alkyl group and meta to the methoxy group (position 3). The strong activating and directing effect of the methoxy group makes the positions ortho to it the most likely sites of substitution. Steric hindrance from the adjacent alkyl chain might slightly disfavor substitution at the position closer to it.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(3-Nitro-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-(3-Acetyl-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

The methoxy group on the aromatic ring can be cleaved to yield a phenolic hydroxyl group. This transformation can be achieved through demethylation or oxidative cleavage.

Demethylation:

Demethylation of aryl methyl ethers is a common transformation in organic synthesis. A variety of reagents can be employed, including strong protic acids like HBr, Lewis acids such as BBr₃ or AlCl₃, and nucleophilic reagents. google.com The choice of reagent depends on the presence of other functional groups in the molecule. For a molecule like this compound, a reagent that does not react with the alkyne or the tertiary alcohol would be preferred. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers.

Oxidative Cleavage:

The p-methoxybenzyl (PMB) ether group is known to be susceptible to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (CAN) are commonly used for this purpose. oup.com These conditions are generally mild and can be selective for the cleavage of the PMB ether in the presence of other functional groups. nih.gov Another method involves the use of a nitroxyl radical catalyst in the presence of an oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA). organic-chemistry.org

Rearrangement Reactions Involving the this compound Scaffold (e.g., Meyer-Schuster, Rupe Rearrangements)

As a tertiary propargyl alcohol, this compound is expected to undergo acid-catalyzed rearrangement reactions, primarily the Meyer-Schuster and Rupe rearrangements. wikipedia.org

Meyer-Schuster Rearrangement:

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org The reaction proceeds through the protonation of the hydroxyl group, followed by its departure as water to form a propargyl cation. This cation can then rearrange to an allene (B1206475), which upon tautomerization yields the α,β-unsaturated carbonyl compound. For a tertiary alcohol with a terminal alkyne like the subject compound, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated aldehyde. However, the presence of substituents on the alkyne can lead to the formation of ketones.

Rupe Rearrangement:

The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly for tertiary propargyl alcohols. wikipedia.orgsynarchive.com This reaction leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. slideshare.net The reaction is also acid-catalyzed and is often favored under stronger acidic conditions. wikipedia.org The mechanism involves the formation of an enyne intermediate, which is then hydrated to form the final product.

The choice of catalyst can influence the outcome of the reaction. While strong acids often promote the Rupe rearrangement, certain transition metal catalysts, such as those based on gold or silver, can favor the Meyer-Schuster pathway. researchgate.netnih.gov

Table 4: Predicted Products of Rearrangement Reactions of this compound

| Reaction | Catalyst | Expected Major Product |

| Meyer-Schuster Rearrangement | Mild Acid (e.g., p-TsOH) | (E/Z)-5-(4-Methoxyphenyl)-3-methylpent-2-en-1-al |

| Rupe Rearrangement | Strong Acid (e.g., H₂SO₄) | 5-(4-Methoxyphenyl)-3-methylpent-3-en-2-one |

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments would be required for the unambiguous structural assignment of 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol.

High-Resolution 1D NMR (¹H, ¹³C, DEPT) for Elucidating Connectivity in this compound

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment, number, and connectivity of protons. Key expected signals would include:

Aromatic Protons: Two distinct signals, likely appearing as doublets in the aromatic region (δ 6.8-7.2 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene (B151609) ring.

Methoxy (B1213986) Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, for the -OCH₃ group.

Alkyne Proton: A singlet around δ 2.0-3.0 ppm for the terminal alkyne proton (-C≡C-H).

Methylene (B1212753) and Methyl Protons: Signals for the ethylenic (-CH₂-CH₂-) bridge and the tertiary methyl group (-C(OH)CH₃) would appear in the aliphatic region (δ 1.0-3.0 ppm). The hydroxyl proton would appear as a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: This spectrum would reveal the number of unique carbon atoms and their chemical environments. Expected resonances include:

Aromatic Carbons: Four signals in the δ 110-160 ppm range. The carbon attached to the methoxy group would be the most downfield.

Alkynyl Carbons: Two signals between δ 70-90 ppm.

Tertiary Alcohol Carbon: A signal around δ 65-75 ppm for the C-OH carbon.

Aliphatic Carbons: Signals for the methylene and methyl carbons in the upfield region.

Methoxy Carbon: A signal around δ 55 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic and aromatic carbon signals.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key expected correlations would be between the adjacent protons on the ethyl bridge and between the ortho-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for establishing long-range (2-3 bond) connectivity. It would be used to connect the fragments of the molecule. For instance, correlations would be expected from the aromatic protons to the benzylic methylene carbon, and from the methyl protons to the tertiary alcohol carbon and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOE correlations might be observed between the methoxy protons and the ortho-aromatic protons.

Mass Spectrometry (MS) Approaches

Mass spectrometry provides information about the molecular weight and formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This high-precision measurement (typically to four or five decimal places) allows for the calculation of a unique molecular formula, in this case, C₁₃H₁₆O₂ (exact mass: 204.1150), thereby confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Substructure Identification

In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that helps to piece the structure together. For this compound, characteristic fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols, leading to an [M-H₂O]⁺ ion.

Loss of a Methyl Group: Cleavage of the C-C bond adjacent to the oxygen, resulting in an [M-CH₃]⁺ ion.

Benzylic Cleavage: Fragmentation at the bond beta to the aromatic ring, which would yield a stable tropylium-type ion derived from the 4-methoxybenzyl moiety (m/z 121). This is often a very prominent peak in the mass spectra of such compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ due to the alcohol group.

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.

C-H Stretches: Bands just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

C≡C Stretch: A weak to medium band in the region of 2150-2100 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations around 1610 and 1510 cm⁻¹.

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum due to its polarizability. Similarly, the symmetric stretching of the aromatic ring would also be Raman active.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallographic data for this compound. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of such data means that crucial information regarding bond lengths, bond angles, and the conformation of the molecule in the solid state remains unknown.

Chiroptical Spectroscopy for Absolute Configuration Assignment

The chirality of this compound hinges on the stereocenter at the C3 position. However, without experimental data from chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), the absolute configuration of this potential chiral center cannot be assigned. These methods are essential for distinguishing between enantiomers, which often exhibit different biological activities. The lack of such studies indicates that the stereochemical aspects of this compound have not been investigated.

Advanced Chromatographic Methodologies for Purity Assessment and Separation of Isomers

Detailed studies employing advanced chromatographic techniques for the purity assessment and separation of potential isomers of this compound are not reported in the scientific literature. Methodologies such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be necessary to separate and quantify enantiomers if the compound is indeed chiral. Furthermore, no data tables outlining retention times, resolution factors, or other relevant chromatographic parameters are available.

Computational and Theoretical Investigations of 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol, these methods would provide a deep understanding of its electronic behavior and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its most stable three-dimensional arrangement (conformation). niscpr.res.in The calculations would identify the lowest energy conformer by systematically rotating the single bonds and calculating the corresponding energy.

Furthermore, DFT calculations would elucidate the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

| Molecular Electrostatic Potential (MEP) Map | Visually represents the electron density distribution, highlighting electron-rich (negative potential, likely around the oxygen atoms and pi-systems) and electron-poor (positive potential) regions. |

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict various spectroscopic properties. scirp.org For this compound, these methods could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra would show characteristic vibrational frequencies for its functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-O stretch of the ether, and various C-H stretches of the aromatic ring and alkyl chain. mdpi.com Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, would help in the assignment of experimental spectra and confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores. niscpr.res.in

Conformational Analysis and Potential Energy Surface Mapping of this compound

A detailed conformational analysis would involve mapping the potential energy surface (PES) of the molecule as a function of the rotation around its key single bonds. This would reveal all possible low-energy conformers, the energy barriers between them, and the most likely conformational pathways. researchgate.netresearchgate.net For this compound, the critical dihedral angles would be those around the C-C bonds connecting the phenyl ring to the pentynyl chain and the bonds within the pentynyl chain itself. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. mdpi.com For instance, the mechanism of a dehydration reaction, an oxidation of the alcohol, or an addition reaction to the alkyne could be elucidated. The geometry of the transition state provides critical information about the steric and electronic requirements of the reaction.

Intermolecular Interactions, Hydrogen Bonding, and Solvation Effects on this compound

The presence of a hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. mdpi.com Computational methods can model these interactions with other molecules, including solvent molecules. The strength and geometry of these hydrogen bonds can be calculated. Furthermore, the influence of different solvents on the molecule's conformational preferences and reactivity can be studied using implicit or explicit solvation models. mdpi.com These models simulate the solvent environment and provide a more realistic picture of the molecule's behavior in solution.

In Silico Prediction of Spectroscopic Properties of this compound from Theoretical Models

As mentioned in section 5.1.2, theoretical models are highly effective in predicting spectroscopic properties. The accuracy of these predictions allows for the validation of experimental data and can aid in the structural elucidation of new, related compounds. By comparing the theoretically predicted spectra with experimental ones, a high degree of confidence in the molecular structure can be achieved.

Table 2: Predicted Spectroscopic Data from Theoretical Models

| Spectroscopic Technique | Predicted Key Features for this compound |

|---|---|

| Infrared (IR) Spectroscopy | O-H stretching (broad, ~3300-3600 cm⁻¹), C≡C stretching (~2100-2260 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), aromatic C-H and C=C stretching. |

| ¹H NMR Spectroscopy | Distinct signals for the hydroxyl proton, methoxy (B1213986) protons, aromatic protons, methyl protons, and methylene (B1212753) protons, with specific chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Resonances for the alkyne carbons, the carbon bearing the hydroxyl group, the aromatic carbons (including the one attached to the methoxy group), the methoxy carbon, the methyl carbon, and the methylene carbon. |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π→π* transitions of the phenyl ring and potentially the alkyne. |

Chemical Transformations and Synthesis of Derivatives from 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol

Functionalization and Derivatization of the Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle, amenable to a variety of addition, coupling, and cyclization reactions.

Synthesis of Substituted Alkenes, Allenes, and Saturated Derivatives

The carbon-carbon triple bond can be selectively reduced to either a double or a single bond. Catalytic hydrogenation over a platinum, palladium, or nickel catalyst results in the complete reduction to the corresponding alkane, 5-(4-methoxyphenyl)-3-methylpentan-3-ol. vedantu.com More controlled reductions can yield specific alkene isomers. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively produces the cis or Z-alkene. vedantu.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) affords the trans or E-alkene. vedantu.combrainly.in

A notable transformation of propargylic alcohols is their conversion to allenes. The Myers allene (B1206475) synthesis, which proceeds through an arenesulfonylhydrazine intermediate, is a well-established method for this conversion. libretexts.org

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Full Reduction | H₂, Pt/C or Pd/C or Raney Ni | 5-(4-methoxyphenyl)-3-methylpentan-3-ol |

| cis-Reduction | H₂, Lindlar's Catalyst | (Z)-5-(4-methoxyphenyl)-3-methylpent-1-en-3-ol |

| trans-Reduction | Na, liquid NH₃ | (E)-5-(4-methoxyphenyl)-3-methylpent-1-en-3-ol |

| Allene Synthesis | o-Nitrobenzenesulfonylhydrazine, PPh₃, DEAD | 1-(4-methoxyphenyl)-3-methylpenta-1,2-dien-3-ol |

Formation of Heterocyclic Compounds Incorporating the Alkyne Unit

The terminal alkyne is an excellent building block for the synthesis of various heterocyclic systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. alfa-chemistry.comnih.govwikipedia.org Alternatively, ruthenium-catalyzed reactions can lead to the formation of 1,5-disubstituted triazoles. mdpi.com

Pyrazoles can also be synthesized from terminal alkynes through various multicomponent reactions. One approach involves the reaction with nitrile oxides, generated in situ from hydroxyimidoyl chlorides, to form 3,5-disubstituted isoxazoles. nih.govrsc.org Another method is the reaction with diazo compounds. researchgate.net Furthermore, a one-pot synthesis of 3,5-disubstituted pyrazoles can be achieved by reacting the terminal alkyne with an aldehyde and hydrazine (B178648) in the presence of molecular iodine. acs.org Similarly, using hydroxylamine (B1172632) instead of hydrazine in a comparable one-pot procedure yields 3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.org

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, allows for the connection of the terminal alkyne to aryl or vinyl halides, expanding the molecular framework. organic-chemistry.orgwikipedia.orgnih.gov

| Heterocycle | Key Reagents | Reaction Type |

|---|---|---|

| 1,2,3-Triazole | Organic Azide (B81097), Cu(I) catalyst | Azide-Alkyne Cycloaddition (Click Chemistry) |

| Pyrazole | Aldehyde, Hydrazine, I₂ | One-pot multicomponent synthesis |

| Isoxazole | Aldehyde, Hydroxylamine, I₂ | One-pot multicomponent synthesis |

| Substituted Alkyne | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst | Sonogashira Coupling |

Derivatization of the Tertiary Alcohol Functionality

The tertiary hydroxyl group can be derivatized or can participate in rearrangement reactions to yield new functionalities.

Preparation of Novel Ethers, Esters, and Carbonates

The synthesis of ethers from tertiary alcohols via the Williamson ether synthesis is often problematic due to competing elimination reactions. libretexts.org However, alternative methods such as FeCl₃-catalyzed substitution reactions with other alcohols could provide a route to novel ethers. rsc.org Another important transformation for propargylic alcohols is the Nicholas reaction. This reaction involves the complexation of the alkyne with dicobalt octacarbonyl, which stabilizes a propargylic cation. This intermediate can then react with various nucleophiles, including alcohols, to form ethers. nrochemistry.comwikipedia.orgnih.gov

Esterification of tertiary alcohols can also be challenging under standard acidic conditions, which can promote dehydration. quora.com The use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of an organic base can facilitate the formation of esters from tertiary alcohols. byjus.com

The reaction of propargylic alcohols with carbon dioxide in the presence of suitable catalysts, such as silver or cobalt complexes, can lead to the formation of α-alkylidene cyclic carbonates. nih.govrsc.orgjk-sci.com

Rearrangement Products Yielding Ketones or Aldehydes

Under acidic conditions, tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones. This transformation is known as the Rupe rearrangement. organic-chemistry.orgnrochemistry.comacs.org The Meyer-Schuster rearrangement, which typically yields α,β-unsaturated aldehydes from terminal propargyl alcohols, is a competing reaction pathway. organic-chemistry.orgnih.govacs.org The choice of catalyst and reaction conditions can influence the outcome of these rearrangements. acs.orgwikipedia.org

| Derivative | Key Reagents/Reaction | Notes |

|---|---|---|

| Ethers | Alcohol, FeCl₃ catalyst or Nicholas Reaction | Williamson synthesis is not suitable. |

| Esters | Carboxylic Acid, Coupling agents (e.g., TBTU) | Acid-catalyzed methods may lead to dehydration. |

| Carbonates | CO₂, Ag or Co catalyst | Forms α-alkylidene cyclic carbonates. |

| Ketones | Acid catalyst | Rupe Rearrangement. |

| Aldehydes | Acid catalyst | Meyer-Schuster Rearrangement (competing). |

Modifications of the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group offers possibilities for modification through reactions on the aromatic ring or at the methoxy (B1213986) group itself. The methoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.orgwikipedia.org

Electrophilic halogenation, such as bromination, can be carried out with bromine in a solvent like acetic acid, typically yielding the product brominated at the position ortho to the methoxy group (position 3 of the phenyl ring), as the para position is blocked. vedantu.combrainly.in Similarly, Friedel-Crafts acylation, for instance with acetyl chloride and a Lewis acid catalyst like AlCl₃, would be expected to introduce an acetyl group at the same ortho position. wisc.edutamu.edudoubtnut.com Nitration of anisole (B1667542) derivatives also predominantly gives the ortho and para substituted products. rsc.orgquora.com

The methyl ether can be cleaved to reveal a phenol (B47542) functionality. This demethylation can be achieved using various reagents, with pyridinium (B92312) hydrochloride being a classic choice for this transformation. organic-chemistry.org

| Reaction | Reagents | Expected Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 3-Bromo-4-methoxyphenyl derivative |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 3-Acetyl-4-methoxyphenyl derivative |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxyphenyl derivative |

| Demethylation | Pyridinium Hydrochloride | 4-Hydroxyphenyl derivative |

Selective Demethylation and Ether Cleavage Reactions

The methoxy group on the phenyl ring is a key site for modification. Cleavage of this methyl ether would yield the corresponding phenol, a versatile intermediate for further functionalization.

Table 1: Potential Reagents for Demethylation of the p-Methoxyphenyl Group

| Reagent Class | Specific Reagent Examples | General Reaction Conditions | Expected Product |

| Boron Trihalides | Boron tribromide (BBr₃) | Dichloromethane (DCM), low temperature (e.g., -78 °C to 0 °C) | 4-(3-hydroxy-3-methylpent-4-yn-1-yl)phenol |

| Thiols | Ethanethiol with a strong base (e.g., NaH or KOH) | High temperature, polar aprotic solvent (e.g., DMF) | 4-(3-hydroxy-3-methylpent-4-yn-1-yl)phenol |

| Strong Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Refluxing conditions | 4-(3-hydroxy-3-methylpent-4-yn-1-yl)phenol |

This table is illustrative and based on general ether cleavage methodologies. Specific conditions for 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol would require experimental optimization.

The choice of reagent is critical to avoid undesired side reactions, such as dehydration of the tertiary alcohol or reactions involving the alkyne. Boron tribromide is often a preferred reagent for its high efficiency at low temperatures, which can help preserve the other functional groups.

Introduction of Additional Substituents via Aromatic Functionalization

The electron-donating nature of the methoxy group and the alkyl side chain directs electrophilic aromatic substitution to the positions ortho to the methoxy group. This allows for the introduction of a variety of substituents onto the aromatic ring.

Table 2: Potential Aromatic Functionalization Reactions

| Reaction Type | Reagent(s) | Expected Product(s) (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | 5-(3-Nitro-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

| Halogenation | Br₂, FeBr₃ or NBS | 5-(3-Bromo-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | 5-(3-Acetyl-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-(3-Formyl-4-methoxyphenyl)-3-methylpent-1-yn-3-ol |

This table outlines potential reactions. The regioselectivity and feasibility would need to be confirmed experimentally.

Careful control of reaction conditions is necessary to prevent polymerization or other side reactions involving the alkyne and alcohol functionalities. For instance, strong Lewis acids in Friedel-Crafts reactions could potentially interact with the hydroxyl group.

Synthesis of Polyfunctionalized Analogues and Conjugates Based on this compound

The terminal alkyne is a particularly valuable handle for the synthesis of more complex molecules through various coupling reactions. This functionality allows for the conjugation of this compound to other molecular scaffolds, leading to polyfunctionalized analogues.

One of the most powerful methods for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the parent molecule to another fragment bearing an azide group.

Another important transformation is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This would enable the direct connection of the alkyne carbon to an aromatic or vinylic system, significantly extending the molecular framework.

Development of Novel Synthetic Building Blocks and Intermediates from this compound

The strategic modification of this compound can lead to the generation of novel synthetic building blocks with diverse reactivity.

For example, selective reduction of the alkyne to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using a dissolving metal reduction) would produce allylic alcohols. These are valuable intermediates in organic synthesis, amenable to a wide range of transformations such as epoxidation, dihydroxylation, and various rearrangement reactions.

Furthermore, hydration of the alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would lead to the formation of a methyl ketone. This transformation converts the linear alkyne into a different type of carbonyl-containing building block.

The combination of modifications at the aromatic ring, the hydroxyl group, and the alkyne can generate a library of intermediates with tailored properties for applications in medicinal chemistry and materials science.

Advanced Applications and Material Science Relevance of 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol and Its Derivatives Non Pharmacological Focus

Precursors in Polymer Chemistry and Material Science

The presence of the propargyl group, a three-carbon chain containing a carbon-carbon triple bond, in 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol and its derivatives, makes them valuable precursors in polymer chemistry. The high reactivity of the alkyne functionality allows for its participation in various polymerization and polymer modification reactions.

Monomer Synthesis for Advanced Polymeric Architectures

Aryl-substituted propargyl alcohols can serve as monomers or co-monomers in the synthesis of specialized polymers. The incorporation of such monomers can lead to polymers with enhanced thermal stability, mechanical strength, and specific chemical resistances, properties that are highly sought after in industries such as aerospace, automotive, and electronics. The rigid structure of the aromatic ring and the potential for cross-linking through the alkyne group contribute to these desirable material properties.

The polymerization of propargyl alcohol derivatives can proceed through various mechanisms, including addition reactions across the triple bond. This allows for the creation of polymers with unique backbones and functionalities. For instance, the alkyne group can be a key component in "click chemistry" reactions, such as the azide-alkyne cycloaddition, which is known for its high efficiency and selectivity in creating complex polymer architectures.

Cross-linking Agents and Polymer Modifiers in Material Fabrication

The terminal alkyne group in this compound and its derivatives can be exploited for the cross-linking of existing polymer chains. Cross-linking is a critical process in material science that enhances the durability, solvent resistance, and thermal stability of polymers by creating a three-dimensional network structure. Aromatic polyamides, for example, have been investigated for cross-linking via pendant propargyl groups to improve their performance as matrix resins in high-strength fiber composites.

Furthermore, these compounds can be used to modify the surface properties of polymers. By grafting these molecules onto a polymer backbone, the surface can be endowed with new functionalities originating from the methoxyphenyl group, which can influence properties like adhesion, wettability, and biocompatibility.

Intermediates in Fine Chemical Synthesis

The structural features of this compound also make it a valuable intermediate in the synthesis of a variety of fine chemicals with applications in agriculture, fragrances, and specialized industrial processes.

Development of Agrochemical Intermediates (e.g., Herbicides, Insecticides)

The methoxyphenyl group is a common structural motif in many commercial agrochemicals. Research has shown that methoxy-containing compounds can exhibit significant insecticidal and herbicidal activities. For instance, novel meta-diamide compounds containing a methoxy (B1213986) group have been synthesized and shown to have potent insecticidal effects against agricultural pests. Similarly, alkoxy-substituted 3-phenylbenzoylpyrazoles have been identified as a novel class of herbicides for controlling grass weeds in cereal crops.

The synthesis of such agrochemicals often involves multi-step reaction sequences where a molecule like this compound could serve as a key building block. The alkyne and hydroxyl functionalities provide reactive sites for further chemical transformations to build the final complex active ingredient.

Table 1: Examples of Agrochemical Classes with Methoxyphenyl or Related Moieties

| Agrochemical Class | Target Pest/Weed | Role of Methoxyphenyl or Related Moiety |

| meta-Diamide Insecticides | Lepidopteran pests | Contributes to binding at the target site and overall insecticidal activity. |

| Benzoylpyrazole Herbicides | Grass weeds in cereals | Enhances herbicidal efficacy and selectivity. |

This table is for illustrative purposes and shows the relevance of the methoxyphenyl group in agrochemicals.

Synthetic Routes to Fragrance and Flavor Precursors

The 4-methoxyphenyl (B3050149) group, also known as the p-anisyl group, is found in a variety of natural and synthetic fragrance and flavor compounds. For example, (4-Methoxyphenyl)methanol, or anisyl alcohol, contributes to the flavor of licorice and the fragrance of lavender. The enzymatic synthesis of esters from 4-methoxybenzyl alcohol has been shown to produce compounds with pleasant floral and fruity odors.

Given this precedent, this compound can be considered a potential precursor for new fragrance and flavor molecules. The core structure could be chemically modified to produce a range of derivatives with diverse olfactory properties.

Specialty Chemicals for Industrial and Research Applications

Aryl-substituted propargyl alcohols are recognized as versatile building blocks in organic synthesis, enabling the creation of a wide array of specialty chemicals. These chemicals can be used in various industrial applications, including as corrosion inhibitors, solvent stabilizers, and additives in electroplating. The ability of propargyl alcohol and its derivatives to form protective layers on metal surfaces makes them effective in preventing corrosion, particularly in acidic environments.

In a research context, these compounds are valuable for synthesizing complex molecular architectures and for developing new synthetic methodologies. The dual functionality of the alkyne and hydroxyl groups allows for a rich and diverse range of chemical transformations, leading to novel compounds with unique properties for further investigation.

Ligands and Catalysts in Organometallic Chemistry and Catalysis

The alkyne and hydroxyl functional groups in This compound make it a promising candidate as a ligand or a precursor to a ligand in organometallic chemistry. Propargyl alcohols are known to coordinate to transition metals in various modes, and the presence of the electron-donating methoxyphenyl group could influence the electronic properties of the resulting metal complexes.

Potential as a Ligand:

The triple bond of the alkyne can act as a π-ligand, donating electron density to a metal center. Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which can act as a bridging or terminal ligand. This dual functionality allows for the formation of stable multinuclear metal complexes. The methoxyphenyl group can further influence the solubility and electronic nature of these complexes.

Catalytic Applications:

Derivatives of this compound could be employed in various catalytic transformations. For instance, chiral versions of This compound could be used to synthesize chiral ligands for asymmetric catalysis. The fundamental structure is a building block for more complex ligand scaffolds that could be applied in reactions such as:

Cross-coupling reactions: Palladium or nickel complexes bearing ligands derived from this scaffold could potentially catalyze Suzuki, Sonogashira, or Heck couplings.

Hydrogenation and transfer hydrogenation: Ruthenium or iridium complexes could be developed for the stereoselective reduction of ketones and imines.

| Potential Catalytic Application | Metal Center | Role of this compound derivative |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Ancillary Ligand |

| Cycloaddition Reactions | Rhodium, Cobalt | Ligand to control stereoselectivity |

Probes for Chemical Biology Studies

The terminal alkyne group is a key functional group for "click chemistry," a set of biocompatible reactions that are widely used in chemical biology to label and visualize biomolecules. Derivatives of This compound could be designed as chemical probes for various biological studies, excluding clinical applications.

Bioorthogonal Labeling:

By attaching a targeting moiety to the This compound scaffold, researchers could direct the probe to a specific protein or cellular location. The terminal alkyne would then be available to react with an azide-functionalized reporter molecule (e.g., a fluorophore or a biotin tag) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This would allow for the visualization or isolation of the targeted biomolecule.

Activity-Based Protein Profiling (ABPP):

Derivatives of this compound could be designed as activity-based probes. By incorporating a reactive group that can covalently bind to the active site of an enzyme, these probes can be used to profile the activity of entire enzyme families within a complex biological sample. The alkyne handle would then be used for the subsequent detection and identification of the labeled enzymes.

| Probe Type | Target Biomolecule | Detection Method |

| Bioorthogonal Probe | Proteins, Lipids, Glycans | Fluorescence Microscopy, Western Blot |

| Activity-Based Probe | Enzymes (e.g., Hydrolases, Kinases) | Mass Spectrometry, SDS-PAGE |

Role in Supramolecular Chemistry and Host-Guest Complexation Systems

The aromatic methoxyphenyl group and the alkyne functionality of This compound provide opportunities for its use in supramolecular chemistry. These features can participate in non-covalent interactions that drive the self-assembly of molecules into larger, ordered structures.

Self-Assembly:

The phenyl ring can engage in π-π stacking interactions, while the methoxy group can participate in hydrogen bonding. The terminal alkyne can also act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular architectures such as gels, liquid crystals, or molecular capsules in solution or on surfaces.

Host-Guest Chemistry:

Derivatives of This compound could be incorporated into larger macrocyclic hosts. The methoxyphenyl group could line the cavity of such a host, creating a specific binding pocket for guest molecules through hydrophobic and aromatic interactions. The alkyne group could be further functionalized to introduce additional binding sites or to act as a reporter for guest binding events.

| Supramolecular Application | Key Interactions | Potential Outcome |

| Self-Assembly | π-π stacking, Hydrogen bonding | Formation of gels, liquid crystals |

| Host-Guest Complexation | Hydrophobic interactions, Aromatic interactions | Molecular recognition and sensing |

Future Research Directions and Emerging Opportunities for 5 4 Methoxyphenyl 3 Methylpent 1 Yn 3 Ol Research

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and waste reduction. Future research in this area will likely focus on developing more sustainable synthetic routes.

Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. Research into enzymatic cascades could enable the synthesis of enantiomerically pure propargylic alcohols from racemic starting materials. oup.com For instance, a two-step cascade involving a peroxygenase and an alcohol dehydrogenase could be explored for the deracemization of similar propargylic alcohols. oup.com

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Atom-economical procedures, such as the direct synthesis of functionalized cycloalkanes from propargyl alcohols via catalytic redox cycloisomerization, represent a promising avenue. thieme-connect.com

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally friendly alternatives like water is a key goal. researchgate.net Additionally, the development of recyclable catalysts, such as those based on ionic liquids, can significantly improve the sustainability of the synthesis process. For example, a silver acetate (B1210297)/ionic liquid system has been shown to be effective for the hydration of propargylic alcohols. rawsource.com

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Finding |

| Biocatalysis | High enantioselectivity and mild reaction conditions. | Enzymatic cascades have been demonstrated for the synthesis of enantiopure propargylic alcohols. oup.com |

| Atom Economy | Minimization of waste by maximizing reactant incorporation. | Ruthenium-catalyzed redox isomerization followed by intramolecular Michael addition offers an atom-economical route to cycloalkanes from propargyl alcohols. thieme-connect.com |

| Green Solvents/Catalysts | Reduced environmental impact and potential for catalyst recycling. | Water is an emerging versatile and environmentally benign solvent for organic synthesis. researchgate.net |

Exploration of Novel Catalytic Transformations for this compound

The reactivity of the alkyne and hydroxyl functional groups in this compound makes it a versatile substrate for a wide range of catalytic transformations. Future research is expected to uncover novel reactions and expand the synthetic utility of this compound.

Promising areas of investigation include:

Gold-Catalyzed Reactions: Gold catalysts are known to activate the alkyne functionality towards various nucleophilic attacks, leading to a diverse array of products. rawsource.com Potential transformations for this compound could include Meyer-Schuster rearrangements to form α,β-unsaturated ketones, hydroamination to produce 1,3-amino alcohols or 3-aminoketones, and intermolecular cascade reactions with other alkynes to synthesize substituted furans. oup.comthieme-connect.comrawsource.com

Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze a variety of transformations of propargylic alcohols, including cascade conversions, propargylic alkylation, and substitution reactions. rawsource.comrsc.org These reactions could be employed to introduce new functional groups at the propargylic position of this compound.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis and transformation of chiral propargylic alcohols is a significant area of research. researchgate.net This could lead to the stereoselective synthesis of derivatives of this compound with specific biological or material properties.

| Catalyst Type | Potential Transformation | Example from Literature |

| Gold (Au) | Meyer-Schuster Rearrangement | Au-catalyzed rearrangement of tertiary propargylic alcohols to enones. rawsource.com |

| Gold (Au) | Hydroamination | Regioselective hydroamination to form 3-hydroxyimines. thieme-connect.com |

| Ruthenium (Ru) | Cascade Conversions | Ru-catalyzed cascade reactions with various nucleophiles. rawsource.com |

| Ruthenium (Ru) | Propargylic Alkylation | Direct propargylic alkylation with ketones to form γ-keto acetylenes. rsc.org |

Computational Design and Predictive Modeling of Advanced Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific functionalities. These approaches can be used to predict the properties of derivatives of this compound and guide synthetic efforts.

Future research in this domain could involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of the compound and its derivatives. rawsource.comrawsource.com This can provide insights into the effects of substituents on enantioselectivity and reactivity in catalytic reactions. rawsource.comrawsource.com

In Silico Screening for Bioactivity: Computational methods can be used to predict the potential biological activity of derivatives. For instance, in silico prediction systems can assess carcinogenicity risk and other toxic effects, as has been done for chiral N-propargyl-1,2-amino alcohol derivatives. tengerchemical.com

Predictive Modeling of Material Properties: Theoretical models can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. Semiempirical calculations, for example, have been used to simulate the absorption and emission spectra of alkyne derivatives. researchgate.net

Integration of this compound into Advanced Functional Materials and Devices

The presence of a reactive alkyne group makes this compound an attractive building block for the synthesis of advanced functional materials.

Potential applications include:

Conductive Polymers: The alkyne functionality can be utilized in polymerization reactions to create conjugated polymers with interesting electronic properties. oup.com These materials could find applications in the manufacturing of semiconductors, circuit boards, and other electronic components. rawsource.com

Specialty Polymers and Coatings: The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability. tengerchemical.com This makes it a candidate for use in high-performance coatings, adhesives, and resins.

Biomaterials and Drug Delivery: The alkyne group is amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the functionalization of biomaterials. This could enable the integration of this compound into scaffolds for drug delivery systems.

Multidisciplinary Research Prospects Involving the Compound's Unique Structural Features

The distinct combination of functional groups in this compound opens doors for interdisciplinary research that bridges chemistry, materials science, and biology.

Future multidisciplinary research could focus on:

Development of Bioactive Compounds: The methoxyphenyl group is a common motif in biologically active molecules. atlantis-press.com The unique three-dimensional structure of this compound could be exploited to design novel therapeutic agents.

Smart Materials: The responsiveness of the alkyne group to various stimuli could be harnessed to create "smart" materials that change their properties in response to environmental cues.

Catalyst Development: The compound itself could serve as a chiral ligand for the development of new asymmetric catalysts, leveraging the stereocenter and the coordinating ability of the hydroxyl and alkyne groups.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via alkynylation or coupling reactions involving methoxyphenyl precursors and acetylenic alcohols. For example, calcium acetylide intermediates (e.g., calcium 2-ethynyl-1-vinylethanol) can react with methyl ketene derivatives under controlled conditions . Optimization strategies include adjusting solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalysts (e.g., CuI for Sonogashira couplings). Monitoring reaction progress via TLC or GC-MS ensures minimal byproduct formation .

Q. How can the functional groups in this compound be characterized using spectroscopic methods?

- IR Spectroscopy : The alkyne (C≡C) stretch appears near 2100–2260 cm⁻¹, while the alcohol (-OH) broad peak is ~3200–3600 cm⁻¹. Methoxy (C-O-C) vibrations occur at ~1250 cm⁻¹ .

- NMR : The methoxyphenyl group shows aromatic protons (δ 6.8–7.3 ppm) and a singlet for the methoxy -OCH₃ (δ ~3.8 ppm). The alkyne proton is absent (terminal alkynes are deshielded at δ ~2.0–3.0 ppm), but quaternary carbons (C≡C and alcohol-bearing C) are identifiable via ¹³C NMR .

Q. What are the key challenges in purifying this compound, and what techniques are recommended?

Due to its polar alcohol and alkyne groups, column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves purity. Note: The compound may isomerize under acidic/basic conditions; neutral pH and low-temperature storage (-20°C) are advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly isomerism?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical for distinguishing stereoisomers. For example, (Z)- and (E)-isomers exhibit distinct dihedral angles between the methoxyphenyl and alkyne moieties. Data collection at low temperatures (113 K) minimizes thermal motion artifacts .